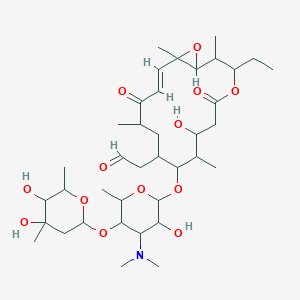![molecular formula C17H15N3O B039232 (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one CAS No. 111811-34-8](/img/structure/B39232.png)
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMABNQ is a quinoline derivative that has a dimethylamino group attached to the phenyl ring, making it a highly polar molecule.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and transcription. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can induce apoptosis in cancer cells, while having little to no effect on normal cells. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one in lab experiments is its high solubility in polar solvents, making it easy to work with. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is relatively stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is its relatively low toxicity, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one. One area of interest is the development of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one-based materials for use in organic electronics, such as OLEDs and solar cells. Another potential direction is the investigation of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one as a potential therapeutic agent for various diseases, including cancer and microbial infections. Additionally, the development of new synthesis methods for (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one may lead to improved yields and lower costs, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a unique and versatile compound that has shown promise in various scientific fields. Its high solubility, stability, and low toxicity make it an attractive candidate for use in lab experiments and potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves the reaction of 4-dimethylaminobenzaldehyde with 8-hydroxyquinoline in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced by sodium borohydride to form the final product. The yield of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can reach up to 80%, making it a relatively efficient synthesis method.
Aplicaciones Científicas De Investigación
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
111811-34-8 |
|---|---|
Nombre del producto |
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one |
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
Clave InChI |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Pictogramas |
Irritant |
Sinónimos |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
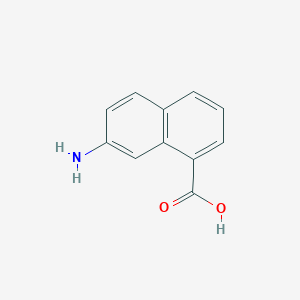

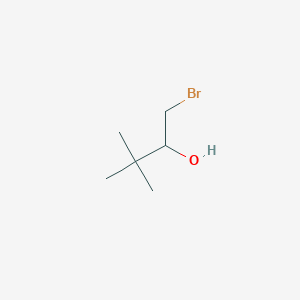
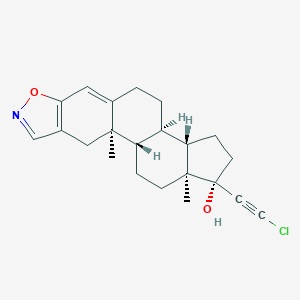
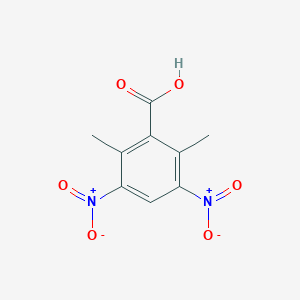
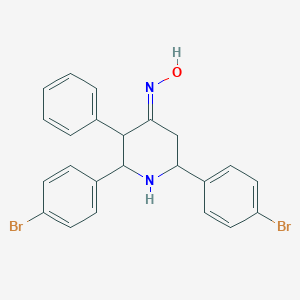
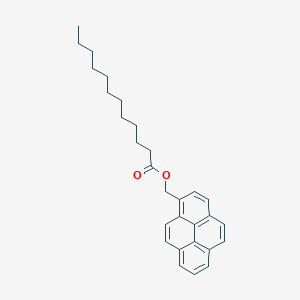

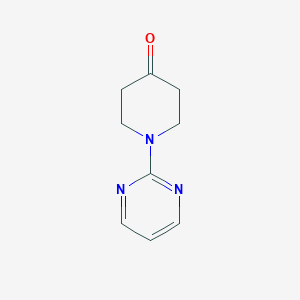
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
